molecular formula C14H20O5 B1677523 m-PEG4-benzaldehyde CAS No. 153364-63-7

m-PEG4-benzaldehyde

Cat. No. B1677523
M. Wt: 268.3 g/mol
InChI Key: HBUXIDOVXGFYFZ-UHFFFAOYSA-N
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Patent
US07056901B2

Procedure details

The bisacrylamide triethylene glycol acetal crosslinker (606) or triglyme crosslinker as shown in FIG. 6 was synthesized in four steps on a multigram scale. The first step involved the preparation of 1-chloro-3,6,9-trioxadecane (603) using the procedure of Loth, H. & Ulrich, F. (1998) J. Control Release. 54, 273. Compound 603 was then used to alkylate hydroxy benzaldehyde (605) and produce p-(1,4,7,10-Tetraoxaundecyl)benzaldehyde (604). Compound 603 was chosen as the alkylating agent since it can be easily synthesized on a large scale (100 grams) enabling the preparation of 4 on a 20 gram scale (70% yield), using potassium carbonate as the base and 18-crown-6 as the phase transfer catalyst. Hydroxy-benzaldehyde could also be alkylated using 1-tosyl-3,6,9-trioxadecane and 1-bromo-3,6,9-trioxadecane but these approaches were discontinued because significantly lower yields of the desired product were obtained.
[Compound]
Name
bisacrylamide triethylene glycol acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 606 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH3:12].ClCCOCCOCCOC.O[C:25]1[CH:32]=C[CH:30]=[CH:29][C:26]=1[CH:27]=[O:28]>>[O:11]([C:12]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:32]=1)[CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1]

Inputs

Step One
Name
bisacrylamide triethylene glycol acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 606 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCOCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized in four steps on a multigram scale

Outcomes

Product
Name
Type
product
Smiles
O(CCOCCOCCOC)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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